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Compound of Interest

Compound Name: 2-Methoxy-4-nitrobenzonitrile

Cat. No.: B019921 Get Quote

An In-Depth Technical Guide to 2-Methoxy-4-nitrobenzonitrile (CAS: 101084-96-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Methoxy-4-nitrobenzonitrile is a highly functionalized aromatic compound of significant

interest in medicinal chemistry and organic synthesis. Its structure, featuring a strategically

positioned methoxy, nitro, and cyano group, makes it a versatile intermediate for the

construction of complex molecular architectures. As a key building block, it serves as a

precursor to a range of heterocyclic scaffolds that are central to the development of targeted

therapeutics, particularly in oncology and immunology. This guide provides a comprehensive

overview of its chemical properties, a validated synthetic route, key chemical transformations,

and its applications in modern drug discovery, grounded in established scientific principles.

Physicochemical and Spectroscopic Profile
The unique arrangement of electron-donating (methoxy) and electron-withdrawing (nitro,

cyano) groups on the benzonitrile core dictates its reactivity and physical properties.

Physicochemical Properties
The key physical and chemical identifiers for 2-Methoxy-4-nitrobenzonitrile are summarized

below.
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Property Value Source(s)

CAS Number 101084-96-2 [1]

Molecular Formula C₈H₆N₂O₃ [1]

Molecular Weight 178.14 g/mol [1]

IUPAC Name 2-methoxy-4-nitrobenzonitrile [1]

Appearance
Yellow to orange crystalline

powder
[2]

Melting Point 177-180 °C [3]
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Spectroscopic Data (Predicted and Experimental)
While comprehensive experimental spectra are not widely published, the spectroscopic profile

can be reliably predicted based on the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum provides clear signatures for the key functional

groups.

Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H Stretch

~2230-2210 Strong, Sharp C≡N (Nitrile) Stretch

~1530-1515 & ~1350-1340 Strong
Asymmetric & Symmetric N-O

Stretch (NO₂)

~1280-1250 Strong
Aryl-O-CH₃ Asymmetric

Stretch

~1050-1020 Medium Aryl-O-CH₃ Symmetric Stretch
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra are predicted

based on established substituent effects on the benzene ring.[4]

¹H NMR (400 MHz, CDCl₃):

δ ~8.1-8.3 ppm: The aromatic proton ortho to the nitro group and meta to the nitrile is

expected to be the most downfield due to strong deshielding.

δ ~7.8-8.0 ppm: The aromatic proton ortho to the nitrile and meta to the nitro group will also

be significantly downfield.

δ ~7.2-7.4 ppm: The aromatic proton positioned between the methoxy and nitro groups is

expected to be the most upfield of the aromatic signals.

δ ~4.0 ppm: A sharp singlet corresponding to the three protons of the methoxy (-OCH₃)

group.

¹³C NMR (100 MHz, CDCl₃):

δ ~160-165 ppm: Carbon attached to the methoxy group (C-OCH₃).

δ ~145-150 ppm: Carbon bearing the nitro group (C-NO₂).

δ ~130-135 ppm: Aromatic CH carbons.

δ ~115-120 ppm: The nitrile carbon (C≡N).

δ ~100-110 ppm: Carbon bearing the nitrile group (C-CN).

δ ~56-58 ppm: The methoxy carbon (-OCH₃).

Synthesis and Mechanistic Insights
A robust and high-yielding synthesis of 2-Methoxy-4-nitrobenzonitrile can be achieved via the

Williamson ether synthesis, starting from the commercially available 2-Hydroxy-4-

nitrobenzonitrile.[5][6]
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Williamson Ether Synthesis

2-Hydroxy-4-nitrobenzonitrile

Potassium 2-cyano-5-nitrophenoxide
(Alkoxide Intermediate)Deprotonation

2-Methoxy-4-nitrobenzonitrile
(Target Product)

SN2 AttackK₂CO₃

(Base)
Acetone (Solvent)

Dimethyl Sulfate
(Methylating Agent)

Click to download full resolution via product page

Plausible synthetic workflow for 2-Methoxy-4-nitrobenzonitrile.

Causality Behind Experimental Choices
Starting Material: 2-Hydroxy-4-nitrobenzonitrile is an ideal precursor. The phenolic proton is

acidic and easily removed to form a nucleophilic phenoxide.

Base and Solvent: Potassium carbonate (K₂CO₃) is a mild, inexpensive base sufficient to

deprotonate the phenol. Acetone is a suitable polar aprotic solvent that dissolves the

reactants and facilitates the Sₙ2 mechanism without interfering.[5]

Methylating Agent: Dimethyl sulfate ((CH₃)₂SO₄) is a highly efficient and reactive methylating

agent for this transformation. Methyl iodide (CH₃I) is an alternative but dimethyl sulfate is

often preferred in industrial settings.

Step-by-Step Experimental Protocol
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-

Hydroxy-4-nitrobenzonitrile (1.0 eq) and anhydrous potassium carbonate (1.5 eq) to acetone

(10 mL per gram of starting material).

Reaction Initiation: Stir the suspension vigorously at room temperature for 15 minutes.

Addition of Methylating Agent: Slowly add dimethyl sulfate (1.2 eq) dropwise to the

suspension.
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Reaction: Heat the mixture to reflux (approximately 56°C) and maintain for 4-6 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material

is consumed.

Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts.

Wash the filter cake with a small amount of acetone.

Isolation: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in

ethyl acetate and wash with water (2x) and brine (1x).

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate in vacuo. The crude product can be purified by recrystallization from an

ethanol/water mixture to yield 2-Methoxy-4-nitrobenzonitrile as a yellow solid.

Chemical Reactivity and Synthetic Utility
The utility of 2-Methoxy-4-nitrobenzonitrile as a synthetic intermediate stems from the

selective reactivity of its functional groups. The most pivotal transformation is the reduction of

the nitro group to a primary amine.

2-Methoxy-4-nitrobenzonitrile 4-Amino-2-methoxybenzonitrileNitro Group Reduction Quinazoline Scaffolds
(e.g., Kinase Inhibitors)

Cyclization/
Further FunctionalizationSnCl₂·2H₂O / HCl

or
H₂, Pd/C

Click to download full resolution via product page

Key reaction and synthetic application workflow.

Key Reaction: Nitro Group Reduction
The conversion of the nitro group to an amine unlocks the potential for building complex

heterocyclic systems, such as quinazolines, which are prevalent in kinase inhibitors.[7][8]

Step-by-Step Protocol: Reduction to 4-Amino-2-
methoxybenzonitrile
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Setup: In a round-bottom flask, suspend 2-Methoxy-4-nitrobenzonitrile (1.0 eq) in ethanol.

Reagent Addition: To this suspension, add a solution of tin(II) chloride dihydrate

(SnCl₂·2H₂O, 3.0-4.0 eq) in concentrated hydrochloric acid.[7]

Reaction: Heat the mixture to reflux (approximately 80-90°C) for 2-4 hours, monitoring by

TLC.

Neutralization: After completion, cool the reaction to room temperature and carefully

neutralize the acid by the slow addition of a saturated sodium hydroxide or sodium

bicarbonate solution until the pH is basic (~8-9), which will precipitate tin salts.

Extraction: Extract the product from the aqueous mixture with ethyl acetate (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and

concentrate under reduced pressure to yield 4-Amino-2-methoxybenzonitrile.

Applications in Drug Discovery and Research
The structural motifs within 2-Methoxy-4-nitrobenzonitrile and its derivatives are highly

relevant to modern therapeutic design.

Precursor for Kinase Inhibitors
Protein kinases are critical enzymes in cell signaling pathways, and their dysregulation is a

hallmark of cancer.[9] Many FDA-approved kinase inhibitors feature a quinazoline core. The

derivative, 4-Amino-2-methoxybenzonitrile, is a crucial building block for constructing this

scaffold. For example, a closely related isomer, 2-Amino-4-methoxy-5-nitrobenzonitrile, is a

known precursor in the synthesis of Gefitinib, an EGFR tyrosine kinase inhibitor.[7][10] This

highlights the importance of the aminobenzonitrile scaffold derived from the title compound in

accessing this privileged class of therapeutics.

Modulation of Inflammatory Pathways
Recent findings have identified 2-Methoxy-4-nitrobenzonitrile as an inhibitor of the CXCR2

receptor.[11] CXCR2 is a key chemokine receptor expressed on neutrophils and other immune

cells that mediates their migration to sites of inflammation.[12][13] By blocking CXCR2,

antagonists can prevent excessive neutrophil accumulation and subsequent tissue damage.
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This makes CXCR2 a promising target for a wide range of inflammatory diseases, including

chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome

(ARDS).[12][14] The activity of 2-Methoxy-4-nitrobenzonitrile against this target suggests its

potential as a lead compound for the development of novel anti-inflammatory agents.

Safety and Handling
2-Methoxy-4-nitrobenzonitrile is a hazardous substance and must be handled with

appropriate precautions in a controlled laboratory setting.

Hazard Class GHS Hazard Statement

Acute Toxicity H302: Harmful if swallowed.[1]

H312: Harmful in contact with skin.[1]

H332: Harmful if inhaled.[1]

Skin Irritation H315: Causes skin irritation.[1]

Eye Irritation H319: Causes serious eye irritation.[1]

Respiratory Irritation H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g.,

nitrile), and safety glasses or goggles. Use a certified respirator or work in a chemical fume

hood to avoid inhalation of dust.

Handling: Avoid creating dust. Ensure adequate ventilation.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

incompatible materials such as strong oxidizing agents.

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion
2-Methoxy-4-nitrobenzonitrile is more than a simple organic intermediate; it is a versatile and

valuable building block for addressing complex challenges in modern medicine. Its well-defined
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physicochemical properties and predictable reactivity allow for its strategic incorporation into

synthetic pathways targeting high-value therapeutic agents. From the established realm of

kinase inhibitors to the promising field of CXCR2 modulation for inflammatory diseases, this

compound offers researchers a reliable and potent tool for innovation in drug discovery and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [2-Methoxy-4-nitrobenzonitrile CAS number 101084-96-
2]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b019921#2-methoxy-4-nitrobenzonitrile-cas-number-
101084-96-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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